molecular formula C17H21NO3S2 B2780726 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1396783-79-1

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2780726
CAS No.: 1396783-79-1
M. Wt: 351.48
InChI Key: LCQYREBVMHPMPD-UHFFFAOYSA-N
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Description

The compound is a sulfonamide, which is a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom. Sulfonamides are often used in the production of dyes and pharmaceuticals, particularly antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple functional groups including a hydroxy group (-OH), a thiophenyl group (a five-membered ring containing four carbon atoms and a sulfur atom), and a sulfonamide group (S(=O)2–NH2) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any chiral centers .

Scientific Research Applications

Antimicrobial and Anticancer Activities

Sulfonamide derivatives have shown promising results in antimicrobial and anticancer evaluations. For instance, tetrahydronaphthalene-sulfonamide derivatives displayed potent antimicrobial activities against Gram-positive and Gram-negative bacterial strains, as well as Candida Albicans, highlighting their potential as antimicrobial agents (Mohamed et al., 2021). Similarly, phenylaminosulfanyl-1,4‐naphthoquinone derivatives, including a compound with a structural motif similar to the one of interest, were evaluated for their cytotoxic activities against several human cancer cell lines, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isozymes. This includes N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methane sulfonamide showing potent inhibitory effects, suggesting potential applications in treating conditions where carbonic anhydrase activity is implicated (Akbaba et al., 2014).

Binding Studies and Molecular Docking

Binding studies of sulfonamide derivatives with proteins, such as bovine serum albumin, have been conducted using fluorescent probe techniques. This demonstrates the potential of sulfonamide derivatives in bioanalytical applications and drug development by understanding their binding mechanisms (Jun et al., 1971). Additionally, molecular docking studies of sulfonamide derivatives on bacterial protein receptors have provided insights into the interaction of these compounds with biological targets, further supporting their potential in drug discovery (Ravichandiran et al., 2015).

Drug Metabolism and Biocatalysis

The application of biocatalysis in drug metabolism studies for sulfonamide compounds like LY451395, a potent AMPA receptor potentiator, demonstrates the role of microbial-based systems in producing mammalian metabolites. This approach aids in the structural characterization of metabolites and supports clinical investigations (Zmijewski et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it were an antibiotic, it might work by inhibiting bacterial synthesis of folic acid, which is necessary for the bacteria to live and reproduce .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its potential uses in medicine, industry, or other fields .

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c19-16(17-6-3-11-22-17)9-10-18-23(20,21)15-8-7-13-4-1-2-5-14(13)12-15/h3,6-8,11-12,16,18-19H,1-2,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQYREBVMHPMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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